(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
Research by Chan, Cox, and Sinclair (2008) demonstrated the selective hydrolysis of methanesulfonate esters, which could be relevant for the synthesis or modification of similar compounds like "(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate". This process allows for the selective removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceuticals, highlighting its importance in drug synthesis and safety (Chan et al., 2008).
Microbial Metabolism of Methanesulfonic Acid
Kelly and Murrell (1999) explored the microbial metabolism of methanesulfonic acid, a stable strong acid involved in the biogeochemical cycling of sulfur. This study shows the environmental and biological relevance of methanesulfonates, suggesting potential ecological or biotechnological applications for related compounds (Kelly & Murrell, 1999).
Sulfonation and Chemical Transformations
The work by Wit, Woldhuis, and Cerfontain (2010) on the sulfonation of phenols and related compounds provides insights into chemical transformations that could affect the functional groups in compounds like "(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate". These transformations are crucial for the development of new materials and chemicals with varied applications (Wit et al., 2010).
Oxidation and Protective Group Strategies
Research on the oxidation of methyl (methylthio)methyl sulfoxide and related compounds by Ogura, Suzuki, and Tsuchihashi (1980) provides insights into the synthesis and functionalization of sulfur-containing organic compounds. This could relate to methods for modifying or synthesizing compounds within the same family as "(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate", especially regarding oxidation states and protective group strategies (Ogura et al., 1980).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and safety measures needed when handling it.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
[4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-13-7-8-14-15(10-13)22-16(17(14)18)9-11-3-5-12(6-4-11)23-24(2,19)20/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODORDFJHSHXTL-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OS(=O)(=O)C)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OS(=O)(=O)C)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate |
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